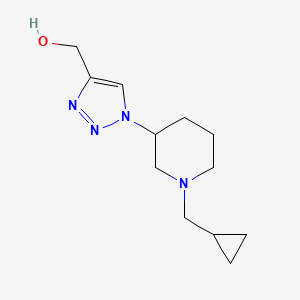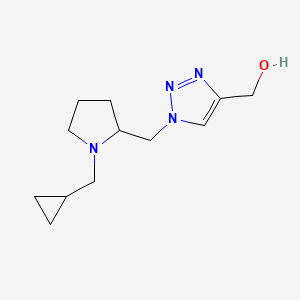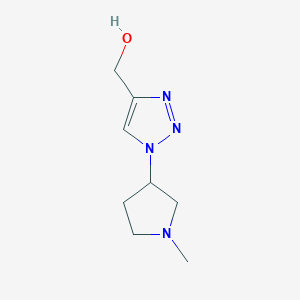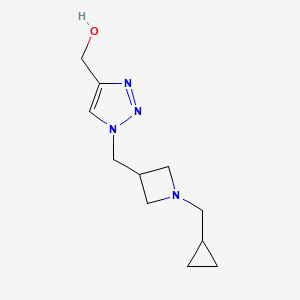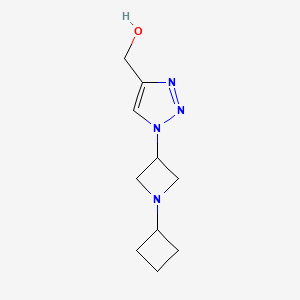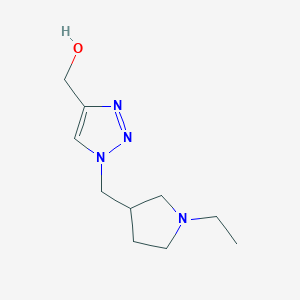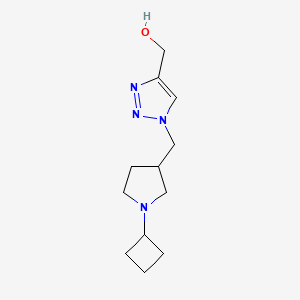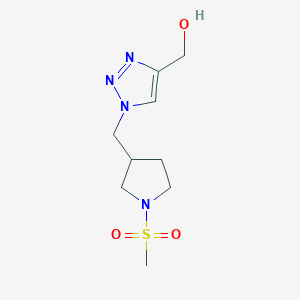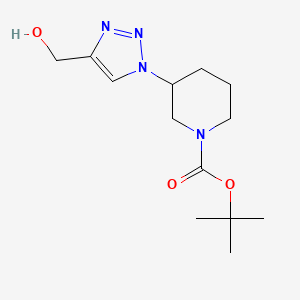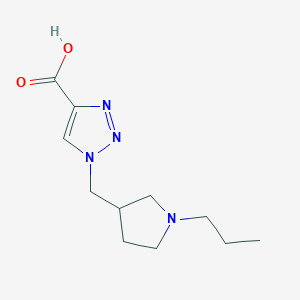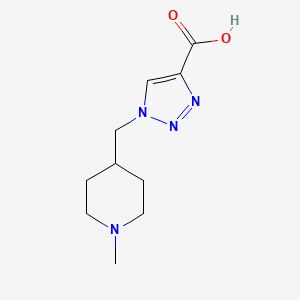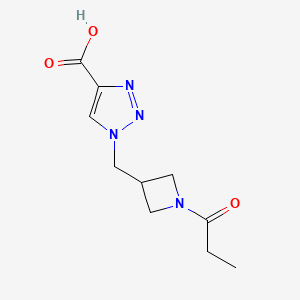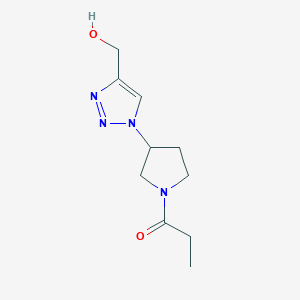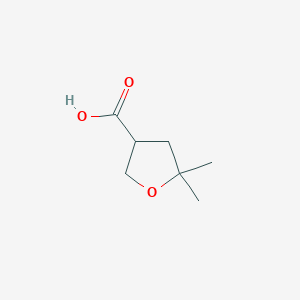
5,5-Dimethyltetrahydrofuran-3-carboxylic acid
Descripción general
Descripción
5,5-Dimethyltetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyltetrahydrofuran-3-carboxylic acid consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Biomass Conversion and Sustainable Material Production
5,5-Dimethyltetrahydrofuran-3-carboxylic acid derivatives, such as 2,5-dimethyltetrahydrofuran, are vital in converting plant biomass into furan derivatives. These derivatives are instrumental in synthesizing various products, including monomers, polymers, engine fuels, solvents, and pharmaceuticals, thus offering an alternative feedstock for the chemical industry. This substitution potentially reduces reliance on non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Synthesis of Bioactive Molecules
The compound plays a role in the synthesis of bioactive molecules, including bicyclic tetrahydrofuran-fused β-lactams. These lactams can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering new avenues in drug design and pharmaceutical synthesis (Mollet, D’hooghe, & Kimpe, 2012).
Fuel and Energy Research
5,5-Dimethyltetrahydrofuran-3-carboxylic acid derivatives are investigated for their potential as alternative fuel sources. For instance, 2,5-dimethyltetrahydrofuran, a derivative, is explored as a potential gasoline substitute, showcasing the versatility of this compound in energy research (Grochowski, Yang, & Sen, 2012).
Catalyst and Chemical Reaction Research
In chemical synthesis, derivatives of 5,5-Dimethyltetrahydrofuran-3-carboxylic acid are used to understand and improve catalytic reactions. For example, research on hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional catalysts contributes significantly to the understanding of catalytic processes in chemical production (Althikrallah, Kozhevnikova, & Kozhevnikov, 2022).
Development of Novel Amino Acids
The compound is instrumental in the development of new amino acids for potential use in peptidomimetics, which have significant applications in medicinal chemistry. This includes the synthesis of novel sugar amino acids with potential for creating new peptidomimetic structures (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).
Photoreleasable Protecting Groups
The use of 5,5-dimethylphenacyl, a related derivative, as a photoreleasable protecting group for carboxylic acids has been investigated. This application is crucial in photochemistry and the development of light-sensitive materials (Klan, Zabadal, & Heger, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
5,5-dimethyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQJHAKQFFPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid | |
CAS RN |
2513-02-2 | |
| Record name | 5,5-dimethyloxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



